molecular formula C14H17N3O3 B2696467 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 865286-41-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2696467
CAS RN: 865286-41-5
M. Wt: 275.308
InChI Key: UCZHLBBRVCODOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reaction conditions and the mechanism .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide:

Antimicrobial Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the microbial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide exhibits significant anticancer activity. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This compound could be explored further for its potential in cancer therapy .

Anti-inflammatory Effects

This compound has been found to possess anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes like COX-2. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antioxidant Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has demonstrated strong antioxidant activity. It scavenges free radicals and protects cells from oxidative stress, which is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders .

Neuroprotective Effects

Research suggests that this compound has neuroprotective properties. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .

Antidiabetic Potential

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has shown potential in managing diabetes. It helps in regulating blood glucose levels by enhancing insulin sensitivity and reducing insulin resistance. This could be beneficial in developing new treatments for diabetes .

Antiviral Activity

This compound has been investigated for its antiviral properties. It inhibits the replication of certain viruses by interfering with viral RNA synthesis. This makes it a promising candidate for developing antiviral drugs .

Antiparasitic Effects

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has also been studied for its antiparasitic activity. It has shown efficacy against various parasitic infections by disrupting the parasite’s metabolic processes. This could lead to new treatments for parasitic diseases .

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-4-8-12(18)15-14-17-16-13(20-14)10-6-5-7-11(9-10)19-2/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZHLBBRVCODOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

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